4-Ethynyl-3-fluoroaniline chemical properties
4-Ethynyl-3-fluoroaniline chemical properties
An In-Depth Technical Guide to 4-Ethynyl-3-fluoroaniline: Synthesis, Properties, and Applications
Abstract
4-Ethynyl-3-fluoroaniline is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique trifecta of reactive moieties—a terminal alkyne, a nucleophilic amine, and an electron-withdrawing fluorine atom—positions it as a versatile and powerful building block for the synthesis of complex molecular architectures. The terminal alkyne serves as a "clickable" handle for bio-orthogonal chemistry, while the fluoroaniline core is a common pharmacophore in many targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of the physicochemical properties, a robust synthetic protocol, characteristic reactivity, and key applications of 4-Ethynyl-3-fluoroaniline, designed to empower researchers in drug discovery and advanced materials development.
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's properties is fundamental to its application. While some experimental data for 4-Ethynyl-3-fluoroaniline is not widely published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.
Physicochemical Properties
The key identifying and physical properties of 4-Ethynyl-3-fluoroaniline are summarized below. It is expected to be a solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and THF.
| Property | Value | Source |
| CAS Number | 1233501-57-9 | [1][2][3] |
| Molecular Formula | C₈H₆FN | [1][3] |
| Molecular Weight | 135.14 g/mol | [1][3] |
| Appearance | Predicted: Off-white to light brown solid | Inferred from similar anilines |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Storage | Store in freezer (-20°C), sealed in dry, dark place. | [1] |
Spectroscopic Data (Predicted)
Spectroscopic analysis is critical for confirming the identity and purity of 4-Ethynyl-3-fluoroaniline. The following data are predicted based on established principles of NMR and IR spectroscopy.
| Technique | Predicted Data | Assignment and Rationale |
| ¹H NMR | δ ~7.0-7.2 ppm (t, 1H), δ ~6.6-6.8 ppm (m, 2H), δ ~3.8 ppm (br s, 2H), δ ~3.1 ppm (s, 1H) | Aromatic protons will appear as multiplets, with splitting influenced by the fluorine atom. The amine protons (NH₂) will be a broad singlet, and the acetylenic proton (C≡C-H) will be a sharp singlet. |
| ¹³C NMR | δ ~150-155 ppm (d, J≈240 Hz), δ ~145 ppm (d, J≈10 Hz), δ ~125 ppm (s), δ ~115-120 ppm (m), δ ~110-115 ppm (m), δ ~80-85 ppm (s), δ ~75-80 ppm (s) | The carbon attached to fluorine (C-F) will show a large one-bond coupling constant. Other aromatic carbons will show smaller couplings. Two sp-hybridized carbons (C≡C) will appear in the 75-85 ppm range.[4] |
| IR Spectroscopy | ν ~3450, 3360 cm⁻¹ (N-H stretch), ν ~3300 cm⁻¹ (C≡C-H stretch), ν ~2110 cm⁻¹ (C≡C stretch), ν ~1620 cm⁻¹ (N-H bend), ν ~1250 cm⁻¹ (C-F stretch) | Characteristic stretches for the primary amine, terminal alkyne, and carbon-fluorine bond are expected to be prominent.[5][6][7] |
| Mass Spectrometry | [M]⁺ = 135.05 | The molecular ion peak corresponding to the exact mass of C₈H₆FN. |
Synthesis and Purification
The most logical and efficient synthesis of 4-Ethynyl-3-fluoroaniline involves a palladium-catalyzed Sonogashira cross-coupling reaction.[8][9] The commercially available 4-Bromo-3-fluoroaniline serves as an ideal starting material.[10][11][12] To prevent self-coupling of the terminal alkyne, a protected acetylene source, such as trimethylsilylacetylene (TMSA), is used, followed by a straightforward deprotection step.
Synthetic Workflow Diagram
Caption: Synthesis of 4-Ethynyl-3-fluoroaniline.
Detailed Experimental Protocol
Trustworthiness: This protocol is based on well-established Sonogashira coupling and desilylation procedures, providing a self-validating system through standard reaction monitoring (TLC, LC-MS) and product characterization (NMR, MS).
Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-3-fluoroaniline
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Reactor Setup: To a dry Schlenk flask under an inert argon atmosphere, add 4-Bromo-3-fluoroaniline (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq.). Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 eq.) dropwise to the reaction mixture at room temperature.
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Reaction: Heat the mixture to 60°C and stir for 4-6 hours.
-
Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.
Step 2: Synthesis of 4-Ethynyl-3-fluoroaniline (Final Product)
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Reactor Setup: Dissolve the purified 4-((trimethylsilyl)ethynyl)-3-fluoroaniline (1.0 eq.) from Step 1 in methanol.
-
Deprotection: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution and stir at room temperature for 1-2 hours.
-
Causality: The mild base K₂CO₃ in methanol is sufficient to cleave the silicon-carbon bond, liberating the terminal alkyne without affecting the other functional groups.
-
-
Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 4-Ethynyl-3-fluoroaniline. Further purification can be achieved by recrystallization if necessary.
Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Ethynyl-3-fluoroaniline stems from its distinct functional groups, which can be addressed with high selectivity.
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Terminal Alkyne: This is arguably the most valuable handle on the molecule. It readily participates in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: Allows for the efficient and specific covalent linkage to molecules bearing an azide group, forming a stable 1,2,3-triazole ring. This is invaluable for creating libraries of compounds, attaching probes, or linking to biomolecules.[15]
-
Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl halides to construct extended π-conjugated systems relevant to materials science.
-
Other Alkyne Reactions: It can undergo hydration, hydroamination, and other addition reactions to further diversify the molecular scaffold.
-
-
Aniline Moiety: The amino group is a versatile nucleophile and directing group.
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N-Acylation and N-Alkylation: The amine can be readily acylated or alkylated to form amides or secondary/tertiary amines, a common step in modulating the properties of drug candidates.
-
Ring Formation: It is a key nucleophile in the synthesis of heterocyclic cores, most notably in the construction of the quinazoline ring system found in many kinase inhibitors like Gefitinib and Lapatinib.[16]
-
Diazotization: The amine can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.
-
-
Fluoro-Substituted Aromatic Ring: The fluorine atom exerts a strong electronic effect.
-
Modulation of pKa: It lowers the pKa of the aniline nitrogen, making it less basic. This can be crucial for optimizing drug-target interactions and improving pharmacokinetic properties.[16]
-
Metabolic Blocking: A C-F bond is exceptionally strong and can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.
-
Enhanced Binding: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein's active site), enhancing binding affinity.[16]
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Applications in Research and Development
The unique combination of features makes 4-Ethynyl-3-fluoroaniline a high-value intermediate, particularly in medicinal chemistry.
Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. Many potent inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), share a common 4-anilinoquinazoline scaffold.[16] 4-Ethynyl-3-fluoroaniline is an ideal building block for this purpose. The aniline nitrogen acts as the key hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, while the fluorine atom enhances binding and metabolic stability. The ethynyl group serves as a versatile point of attachment for "tail" fragments designed to occupy adjacent pockets, or as a bio-orthogonal handle for target identification and validation studies.[15]
Probe Development and Chemical Biology
The "clickable" alkyne functionality is perfectly suited for applications in chemical biology. By synthesizing a bioactive molecule using 4-Ethynyl-3-fluoroaniline, researchers can subsequently attach fluorescent dyes, biotin tags, or affinity resins via CuAAC chemistry. This enables a wide range of experiments, including:
-
Visualizing the subcellular localization of a drug.
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Identifying the protein targets of a compound via affinity pull-down experiments coupled with mass spectrometry.
-
Creating immobilized probes for screening compound libraries.
Safety and Handling
No specific safety data sheet for 4-Ethynyl-3-fluoroaniline is widely available. Therefore, handling precautions must be based on data from structurally similar compounds, such as 4-fluoroaniline and other aromatic amines.[17][18]
-
Hazard Classification (Anticipated):
-
Recommended Handling Procedures:
-
Handle only in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and dark place, as recommended.[1]
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Conclusion
4-Ethynyl-3-fluoroaniline is a strategic molecular tool for chemists at the forefront of innovation. Its pre-installed functionalities—a bio-orthogonal alkyne, a key pharmacophoric element in the fluoroaniline ring, and a versatile amino group—provide a streamlined pathway to complex and high-value molecules. As the demand for targeted therapeutics and functional materials continues to grow, the importance of such well-designed, multifunctional building blocks will only increase, making 4-Ethynyl-3-fluoroaniline a compound of enduring relevance.
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Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72): A potent third-generation BCR-ABL inhibitor for chronic myeloid leukemia. Retrieved from [Link]
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